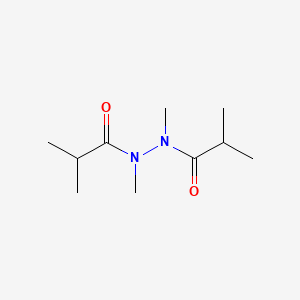![molecular formula C16H19N3O2 B12493991 N-[2-(1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide](/img/structure/B12493991.png)
N-[2-(1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide is a compound that features an indole moiety linked to a piperidine ring through an ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide typically involves the coupling of tryptamine with a piperidine derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxylic acid group of the piperidine derivative and the amine group of tryptamine . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the piperidine ring can be reduced to form hydroxyl derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Hydroxyl derivatives of the piperidine ring.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
N-[2-(1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, potentially modulating their activity. The piperidine ring may also contribute to the compound’s overall pharmacological profile by enhancing its binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with similar structural features but different pharmacological properties.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with distinct biological activities.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide is unique due to its specific combination of an indole moiety and a piperidine ring. This structural arrangement may confer unique pharmacological properties, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C16H19N3O2 |
|---|---|
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
N-[2-(1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide |
InChI |
InChI=1S/C16H19N3O2/c20-15-13(5-3-8-17-15)16(21)18-9-7-11-10-19-14-6-2-1-4-12(11)14/h1-2,4,6,10,13,19H,3,5,7-9H2,(H,17,20)(H,18,21) |
Clé InChI |
FKXAJNOFYUIVAW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)NC1)C(=O)NCCC2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate](/img/structure/B12493919.png)

![2-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12493926.png)
![Ethyl 5-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12493928.png)
![Ethyl 5-({[5-(4-bromophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12493929.png)
![2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12493931.png)
![5-[[2-(2-Propyn-1-yloxy)-1-naphthalenyl]methylene]-2,4-imidazolidinedione](/img/structure/B12493934.png)
![3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B12493938.png)

![5-{3-ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12493949.png)
![N-(butan-2-yl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12493959.png)
![N-(2-ethoxyphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B12493960.png)
![[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B12493972.png)
![7-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12493982.png)
